molecular formula C18H15N3OS B5750787 N-[(6-methylpyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide

N-[(6-methylpyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide

Cat. No.: B5750787
M. Wt: 321.4 g/mol
InChI Key: IFMLMKIXIPDAOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6-methylpyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide is a compound that belongs to the class of thiourea derivatives. These compounds are known for their wide range of applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a naphthalene ring, a pyridine ring, and a thiourea moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-methylpyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide typically involves the reaction of 6-methylpyridine-2-thiol with naphthalene-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(6-methylpyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea moiety can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

N-[(6-methylpyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound has been studied for its potential antibacterial and antifungal properties.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: It is used in the synthesis of other organic compounds and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(6-methylpyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s antibacterial, antifungal, and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide
  • N-[(6-methylpyridin-2-yl)carbamothioyl]thiophene-2-carboxamide
  • N-[(6-methylpyridin-2-yl)carbamothioyl]biphenyl-4-carboxamide

Uniqueness

N-[(6-methylpyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide is unique due to the presence of the naphthalene ring, which imparts distinct chemical properties compared to other similar compounds. This structural difference can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(6-methylpyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-12-6-4-11-16(19-12)20-18(23)21-17(22)15-10-5-8-13-7-2-3-9-14(13)15/h2-11H,1H3,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMLMKIXIPDAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.